Ethyl 2-bromo-5-morpholinothiazole-4-carboxylate Ethyl 2-bromo-5-morpholinothiazole-4-carboxylate
Brand Name: Vulcanchem
CAS No.: 2070857-40-6
VCID: VC3423035
InChI: InChI=1S/C10H13BrN2O3S/c1-2-16-9(14)7-8(17-10(11)12-7)13-3-5-15-6-4-13/h2-6H2,1H3
SMILES: CCOC(=O)C1=C(SC(=N1)Br)N2CCOCC2
Molecular Formula: C10H13BrN2O3S
Molecular Weight: 321.19 g/mol

Ethyl 2-bromo-5-morpholinothiazole-4-carboxylate

CAS No.: 2070857-40-6

Cat. No.: VC3423035

Molecular Formula: C10H13BrN2O3S

Molecular Weight: 321.19 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-bromo-5-morpholinothiazole-4-carboxylate - 2070857-40-6

Specification

CAS No. 2070857-40-6
Molecular Formula C10H13BrN2O3S
Molecular Weight 321.19 g/mol
IUPAC Name ethyl 2-bromo-5-morpholin-4-yl-1,3-thiazole-4-carboxylate
Standard InChI InChI=1S/C10H13BrN2O3S/c1-2-16-9(14)7-8(17-10(11)12-7)13-3-5-15-6-4-13/h2-6H2,1H3
Standard InChI Key OPIKHUJXXNZTMA-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(SC(=N1)Br)N2CCOCC2
Canonical SMILES CCOC(=O)C1=C(SC(=N1)Br)N2CCOCC2

Introduction

Ethyl 2-bromo-5-morpholinothiazole-4-carboxylate is a heterocyclic organic compound belonging to the thiazole family. It features a five-membered ring containing sulfur and nitrogen, a bromine atom at the second position, and an ethyl ester functional group at the fourth position. This compound is of interest in medicinal chemistry and material science due to its unique structural features and potential biological activities.

Synthesis and Characterization

The synthesis of Ethyl 2-bromo-5-morpholinothiazole-4-carboxylate typically involves bromination reactions of thiazole derivatives. The process requires precise control over reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Characterization techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are used to confirm the structure and purity of the synthesized compound.

Safety Considerations

Handling Ethyl 2-bromo-5-morpholinothiazole-4-carboxylate requires caution due to potential hazards such as skin irritation and respiratory sensitivity.

Data Table: Comparison of Ethyl 2-bromo-5-morpholinothiazole-4-carboxylate with Similar Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)Biological Activity
Ethyl 2-bromo-5-morpholinothiazole-4-carboxylateNot specifiedApproximately 293.15Potential antimicrobial, anti-inflammatory
Ethyl 2-bromo-5-chlorothiazole-4-carboxylateC6H5BrClNO2S270.53Not specified
4-(4-Bromophenyl)-thiazol-2-amine derivativesVariesVariesAntimicrobial, anticancer

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator